cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

Descripción general

Descripción

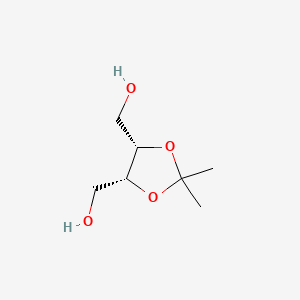

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is a chemical compound with a unique structure that includes a dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol typically involves the reaction of a suitable precursor with formaldehyde and a catalyst under controlled conditions. The reaction conditions often include a temperature range of 20-30°C and a pH of around 7-8 to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and versatile .

Análisis De Reacciones Químicas

Types of Reactions

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted dioxolane compounds, depending on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Intermediate for Synthesis

Cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol serves as a key intermediate in the preparation of various compounds:

- Pheromones : It is utilized in synthesizing (6Z)-cis-9S,10R-epoxy-nonadecene, which is a female sex pheromone of the elm spanworm. This application highlights its significance in ecological chemistry and pest management .

- Chiral Ligands : The compound can be reacted with phosphorochloridite to prepare chiral diphosphite ligands. These ligands are crucial in asymmetric synthesis and catalysis, which are essential for producing enantiomerically pure compounds .

Bio-Based Solvent Development

Recent studies have highlighted the potential of this compound as a bio-based solvent. The development of sustainable solvents is driven by the need to reduce toxicity and environmental impact:

- Case Study on Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Carbonate : This study illustrates the challenges and methodologies involved in developing bio-based solvents derived from glycerol. The compound can be synthesized through a series of steps that include computational modeling and experimental validation of solubility parameters . Although promising as a green solvent, it emphasizes that being bio-derived alone does not guarantee functional proficiency or safety .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane-4-methanol, 2,2-dimethyl-: This compound shares a similar dioxolane ring structure but differs in its functional groups.

(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another compound with hydroxymethyl groups, but with a different core structure.

Uniqueness

cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and dioxolane functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications .

Actividad Biológica

(cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Properties

(this compound is a dioxolane derivative characterized by its unique structural features. The compound's molecular formula is , and it exhibits properties typical of polyfunctional alcohols and ethers.

2. Synthesis Methods

The synthesis of (this compound can be achieved through various methods, including:

- Diastereoselective reactions : Utilizing chiral diols and aldehydes to form dioxolanes with high enantiomeric excess.

- Acetalization reactions : Involving the reaction of salicylaldehyde with diols under catalytic conditions to yield dioxolane derivatives .

3.1 Antiviral Activity

Recent studies have highlighted the potential of dioxolane derivatives as inhibitors of viral proteases. Specifically, research indicated that derivatives of 2,2-dimethyl-1,3-dioxolane exhibited significant inhibitory effects on the human rhinovirus (HRV) 3C protease. One derivative showed an IC50 value of 2.50 µM against HRV 3C protease, suggesting its potential as a lead compound for developing antiviral agents .

3.2 Antibacterial and Antifungal Activity

The biological activity of various 1,3-dioxolane derivatives has been evaluated against a range of bacterial and fungal strains:

- Antibacterial Activity : Compounds derived from dioxolanes demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values between 625–1250 µg/mL against these pathogens .

- Antifungal Activity : The same compounds exhibited promising antifungal activity against Candida albicans, with effective concentrations noted in the range of 156.25–312.5 µg/mL for various dioxolane derivatives .

4. Research Findings Summary

The following table summarizes key findings related to the biological activities of (this compound and its derivatives:

Case Study: Synthesis and Evaluation of Dioxolanes

A notable study synthesized several dioxolane derivatives and assessed their biological activities. The results indicated that while some compounds were effective against specific bacterial strains, others displayed negligible activity. This variability underscores the importance of structural modifications in enhancing biological efficacy .

Propiedades

IUPAC Name |

[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVRLGIKFANLFP-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@@H](O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.